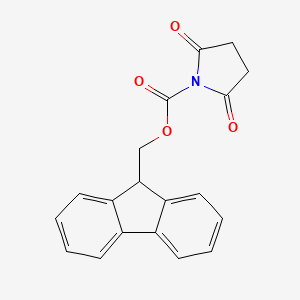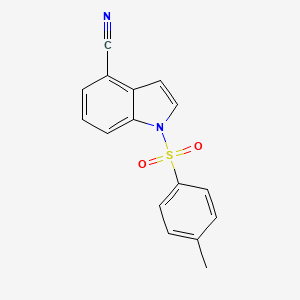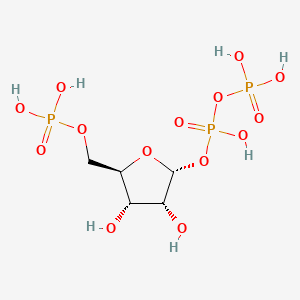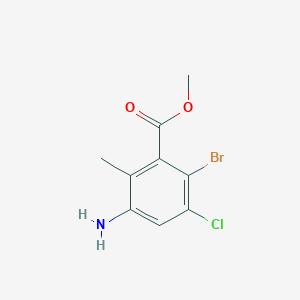
1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester: is a chemical compound with the molecular formula C19H15NO4 and a molecular weight of 321.33 g/mol . This compound is known for its applications in organic synthesis, particularly in the protection of amino groups during peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of fluorenylmethanol with succinic anhydride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester can undergo nucleophilic substitution reactions where the fluorenylmethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield fluorenylmethanol and succinic acid .
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The primary mechanism of action of 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester involves the protection of amino groups in peptides . The fluorenylmethyl group forms a stable bond with the amino group, preventing unwanted reactions during peptide synthesis . This protection is crucial for the stepwise assembly of peptides, ensuring the correct sequence and structure .
Vergleich Mit ähnlichen Verbindungen
- (9H-fluoren-9-yl)methyl chloroformate
- (9H-fluoren-9-yl)methyl carbamate
- (9H-fluoren-9-yl)methyl carbonate
Uniqueness: 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester is unique due to its specific application in peptide synthesis as a protecting group . Its stability and ease of removal make it a preferred choice over other protecting groups .
Eigenschaften
CAS-Nummer |
102774-86-7 |
|---|---|
Molekularformel |
C19H15NO4 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 2,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H15NO4/c21-17-9-10-18(22)20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 |
InChI-Schlüssel |
BULODOHSYVQOJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(1,1-dimethylethyl)-](/img/structure/B8797413.png)






![Methyl[(2-methylcyclopropyl)methyl]amine](/img/structure/B8797478.png)
![2-Chloro-6-fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B8797481.png)



